5-(m-Tolyl)pyrimidin-2-amine
Overview
Description
5-(m-Tolyl)pyrimidin-2-amine is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound this compound features a methyl-substituted phenyl group (m-tolyl) attached to the pyrimidine ring, which can influence its chemical and biological properties.
Scientific Research Applications
5-(m-Tolyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
5-(m-Tolyl)pyrimidin-2-amine is a derivative of 2-aminopyrimidine . The primary targets of this compound are organisms causing sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases.
Mode of Action
It is known that 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . They interact with the targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound interferes with these pathways, disrupting the normal functioning of these organisms and their ability to cause disease .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the severity of the diseases caused by these organisms .
Biochemical Analysis
Biochemical Properties
5-(m-Tolyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication. This interaction is crucial for maintaining genome integrity, and overexpression of PLK4 has been detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially serving as an anticancer agent.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it exhibits antiproliferative activity against breast cancer cells by inhibiting PLK4, leading to cell cycle arrest and apoptosis . This compound also affects the stability and function of various cellular proteins, thereby impacting overall cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G2/M phase and triggering apoptosis through caspase activation . Additionally, the compound may interact with other cellular proteins, further influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged therapeutic effects. Long-term studies have shown that it maintains its antiproliferative activity against cancer cells, with minimal degradation observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism is crucial for its bioavailability and overall therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with plasma proteins, which facilitate its distribution to target tissues . The compound’s localization and accumulation in specific tissues are essential for its therapeutic effects, as it needs to reach the site of action to exert its biological activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular proteins and enzymes. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound to effectively inhibit its target enzymes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate compound undergoes aromatization to form the pyrimidine structure.
Substitution: The m-tolyl group is introduced through a substitution reaction, often using a suitable aryl halide and a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like aryl halides, bases (e.g., sodium hydroxide), and catalysts (e.g., palladium) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2-Aminopyrimidine: Exhibits antitrypanosomal and antiplasmodial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment
Uniqueness
5-(m-Tolyl)pyrimidin-2-amine is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
Properties
IUPAC Name |
5-(3-methylphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHSKNKONPSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661690 | |
Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-42-1 | |
Record name | 5-(3-Methylphenyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Methylphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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